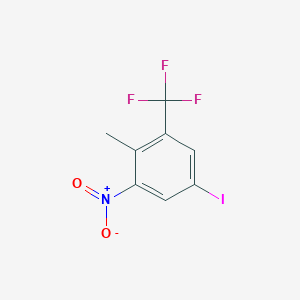

5-Iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene

Description

Contextualization within Halogenated and Multifunctionalized Aromatic Compounds Research

Research into 5-Iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene is situated within the broader field of halogenated and multifunctionalized aromatic compounds. Halogenated aromatic hydrocarbons are compounds that contain a benzene (B151609) ring and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). iloencyclopaedia.org These compounds are subjects of significant study due to their wide-ranging applications as chemical intermediates, solvents, fungicides, and disinfectants. iloencyclopaedia.org The introduction of halogen atoms to an aromatic ring can significantly alter its electronic properties and reactivity, making them valuable precursors in synthesis. youtube.com

Significance of Multifunctionalized Benzene Derivatives in Contemporary Organic Synthesis

Multifunctionalized benzene derivatives are foundational building blocks in contemporary organic synthesis. compoundchem.com Their structures are ubiquitous in pharmaceuticals, natural products, and advanced functional materials. rsc.org The ability to strategically place multiple, distinct functional groups on a benzene ring allows chemists to fine-tune a molecule's properties, such as its biological activity, metabolic stability, or electronic characteristics. mdpi.com For instance, the trifluoromethyl group is frequently incorporated into drug candidates to increase lipophilicity and metabolic stability. mdpi.com

Despite their importance, the synthesis of benzene derivatives with multiple different substituents can be challenging due to the difficulty of selectively installing functional groups at desired positions. sciencedaily.com Therefore, a significant area of research in organic chemistry is dedicated to developing new, efficient methods for creating these complex molecules. rsc.orgsciencedaily.com The development of programmed synthesis strategies allows for access to novel functional organic materials that were previously inaccessible. sciencedaily.com Compounds like this compound serve as important intermediates in these synthetic pathways, providing a scaffold upon which further chemical transformations can be performed. The presence of an iodo-substituent, for example, is particularly useful for introducing further complexity through cross-coupling reactions.

Overview of Research Trajectories for this compound

Specific research on this compound focuses on its role as a building block in the synthesis of more complex molecules. The combination of its functional groups makes it a versatile intermediate. The nitro group is a strong deactivating, meta-directing group in electrophilic aromatic substitution reactions, and it can be reduced to form an amino group, which is a key functional group in many biologically active compounds. msu.edu The trifluoromethyl group is a strongly electron-withdrawing group that can enhance the metabolic stability of pharmaceuticals. mdpi.com The iodine atom can be readily substituted through various coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Research involving this compound would likely fall into synthetic methodology development, where it could be used as a model substrate to test new chemical reactions. For example, the synthesis of related compounds like 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene has been documented as a step in creating more complex pharmaceutical intermediates. google.com While detailed studies focusing solely on this compound are not extensively reported in broad literature, its value lies in its potential as a precursor in multi-step synthetic sequences aimed at producing novel agrochemicals, materials, or pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3INO2/c1-4-6(8(9,10)11)2-5(12)3-7(4)13(14)15/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATLSBWQXDGUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 2 Methyl 1 Nitro 3 Trifluoromethyl Benzene and Analogues

Regioselective Functionalization Strategies of Benzene (B151609) Derivatives

The regioselective synthesis of highly substituted benzenes is a cornerstone of modern organic chemistry. Various powerful techniques have been developed to control the placement of functional groups on an aromatic ring, moving beyond the classical rules of electrophilic aromatic substitution.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. This generates a stabilized aryllithium species that can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol.

Common DMGs include amides, carbamates, ethers, and sulfoxides. The choice of the organolithium base, typically n-butyllithium or s-butyllithium, and the reaction conditions are crucial for the success of the reaction. For the synthesis of a molecule like 5-iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene, a DoM strategy could be envisioned where a suitable DMG directs the introduction of one of the substituents ortho to its position. However, the strongly deactivating nature of the nitro and trifluoromethyl groups can make direct lithiation challenging.

| Directing Metalation Group (DMG) | Typical Organolithium Reagent | Subsequent Electrophile Example | Resulting Functional Group |

| -CONR₂ (Amide) | n-BuLi or s-BuLi | I₂ | -I |

| -OCONR₂ (Carbamate) | s-BuLi/TMEDA | MeI | -CH₃ |

| -OMe (Methoxy) | n-BuLi | CO₂ | -COOH |

| -SO₂NR₂ (Sulfonamide) | t-BuLi | TMSCl | -Si(CH₃)₃ |

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a versatile and efficient tool for the synthesis of substituted arenes. These methods allow for the direct conversion of C-H bonds into new C-C, C-N, C-O, or C-X (where X is a halogen) bonds, often with high regioselectivity. The regioselectivity is typically controlled by a directing group on the substrate that coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond.

Multicomponent Coupling Reactions for Substituted Benzene Rings

Multicomponent coupling reactions, where three or more reactants combine in a single synthetic operation, provide a rapid and atom-economical pathway to complex molecules. These reactions can be used to construct highly substituted benzene rings in a convergent manner. Transition metal catalysis, particularly with palladium, often plays a key role in these transformations.

For example, the palladium-catalyzed reaction of an enyne with an alkyne can lead to the formation of a substituted benzene ring. The regioselectivity of such reactions is a critical aspect and is influenced by the nature of the substrates and the catalyst system employed. While a direct multicomponent synthesis of this compound is not readily apparent, this strategy is valuable for creating a diverse range of polysubstituted aromatic building blocks that could then be further elaborated to the target compound.

Strategies for Introducing the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. Consequently, numerous methods have been developed for its introduction into organic molecules. These can be broadly categorized into nucleophilic and electrophilic trifluoromethylation approaches.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) or its equivalent to an electrophilic substrate. A variety of reagents have been developed for this purpose, with Ruppert's reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) being one of the most widely used. In the presence of a fluoride (B91410) source, TMSCF₃ generates a trifluoromethyl anion that can react with a range of electrophiles, including aldehydes, ketones, and imines.

For the trifluoromethylation of aromatic rings, nucleophilic aromatic substitution (SₙAr) can be employed if the ring is sufficiently activated by electron-withdrawing groups. Alternatively, transition metal-catalyzed cross-coupling reactions of aryl halides or triflates with a nucleophilic CF₃ source are common.

| Nucleophilic CF₃ Reagent | Activator/Catalyst | Substrate Type |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Fluoride source (e.g., TBAF) | Carbonyls, imines |

| Fluoroform (HCF₃) | Strong base | Carbonyls |

| Trifluoromethylcopper ("CuCF₃") | Generated in situ | Aryl halides/triflates |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Oxidant | Arenes (radical process) |

Electrophilic Trifluoromethylation via Hypervalent Iodine Reagents and Other Methods

Electrophilic trifluoromethylation reagents deliver a trifluoromethyl cation (CF₃⁺) or a trifluoromethyl radical (CF₃•) to a nucleophilic substrate. Hypervalent iodine reagents, such as Togni's reagents and Umemoto's reagents, are prominent examples of electrophilic trifluoromethylating agents. These reagents are often shelf-stable and can trifluoromethylate a wide range of nucleophiles, including arenes, heteroarenes, thiols, and enolates. libretexts.org

The reaction of an electron-rich aromatic compound with an electrophilic trifluoromethylating reagent can lead to the direct introduction of the CF₃ group onto the ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. For instance, the synthesis of a related compound, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, a hypervalent iodine-based electrophilic trifluoromethylating reagent, has been reported. pressbooks.pub This synthesis involves the nitration of 2-iodobenzoic acid, followed by a series of transformations to build the hypervalent iodine structure and introduce the trifluoromethyl group. pressbooks.pub

| Electrophilic CF₃ Reagent Class | Specific Example(s) | Typical Substrates |

| Hypervalent Iodine Reagents | Togni's Reagents, Umemoto's Reagents | Arenes, heteroarenes, thiols, enolates |

| Sulfonium Salts | S-(Trifluoromethyl)diarylsulfonium salts | Thiophenolates |

| Selenonium Salts | Se-(Trifluoromethyl)dibenzoselenophenium salts | Various nucleophiles |

Radical Trifluoromethylation Techniques

Radical trifluoromethylation has become a prominent method for introducing the CF3 group into organic molecules, valued for its application in medicinal chemistry and agrochemicals. nih.gov These reactions often involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to an aromatic ring.

Recent advancements have highlighted various reagents and conditions for these transformations. nih.govsustech.edu.cn For instance, the Langlois reagent (CF3SO2Na) can be used to generate the trifluoromethyl radical. chemistryviews.org Copper-catalyzed reactions have also been developed for the trifluoromethylation of aryl compounds. beilstein-journals.org A study by Aiwen Lei and co-workers demonstrated a copper-catalyzed oxidative trifluoromethylation of electron-deficient alkenes via a radical pathway, showcasing the versatility of this approach. chemistryviews.org

The direct trifluoromethylation of an arene precursor to this compound would likely involve a substrate already bearing some of the other functional groups. The regiochemical outcome would be influenced by the electronic and steric properties of the existing substituents.

| Reagent Type | Example Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Sulfinate Salt | Langlois' reagent (CF3SO2Na) | Oxidant (e.g., t-BuOOH), metal catalyst (e.g., Cu) | chemistryviews.orgresearchgate.net |

| Hypervalent Iodine | Togni's reagents | Photocatalyst or metal catalyst | researchgate.net |

| Sulfonium Salts | Umemoto's reagents | Photocatalyst or reducing agent | researchgate.net |

Nitration Protocols for Multifunctionalized Arenes

Nitration is a classic electrophilic aromatic substitution reaction, but its application to substrates with multiple substituents requires careful control to achieve the desired regioselectivity. The directing effects of the existing groups play a crucial role in determining the position of the incoming nitro group.

The most common method for nitration involves a mixture of concentrated nitric acid and sulfuric acid. cardiff.ac.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). cerritos.edu

When nitrating a multifunctionalized arene, the regioselectivity is governed by the combined electronic and steric effects of the substituents already present. vanderbilt.eduwikipedia.org For a precursor to this compound, the directing effects of the iodo, methyl, and trifluoromethyl groups would need to be considered. The methyl group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. vanderbilt.eduwikipedia.org The iodo group is deactivating but ortho-, para-directing. latech.edu The interplay of these effects can lead to a mixture of isomers. For example, the nitration of toluene (B28343) yields a mixture of ortho- and para-nitrotoluene, with only a small amount of the meta isomer. cerritos.eduicm.edu.pl

To overcome the regioselectivity challenges of classical nitration, a variety of modern nitrating reagents have been developed. researchgate.net These reagents often offer milder reaction conditions and improved selectivity. researchgate.netnih.gov For instance, N-nitropyrazole-based reagents have been shown to be effective for the nitration of a broad range of arenes with good functional group tolerance. nih.govacs.org

Other modern approaches include the use of nitrate (B79036) salts, ipso-nitration of prefunctionalized arenes, and chelation-assisted nitration using transition metal catalysis. researchgate.net Zeolites have also been employed as catalysts in nitration reactions to enhance para-selectivity. cardiff.ac.uk For example, the nitration of toluene over certain zeolites can favor the formation of 4-nitrotoluene. google.com The use of nitrogen(V) oxide (N2O5) in dichloromethane (B109758) has also been explored as a selective nitrating agent for toluene, with the potential to minimize the formation of the meta-isomer at low temperatures. icm.edu.pl

| Nitrating Agent/System | Typical Conditions | Selectivity Features | Reference |

|---|---|---|---|

| HNO3/H2SO4 | Concentrated acids, often at low temperatures | Regioselectivity depends on substrate's electronic and steric factors | cardiff.ac.ukcerritos.edu |

| N-Nitropyrazoles | Mild conditions, often at room temperature | Good functional group tolerance, controllable for mono- or dinitration | nih.govacs.org |

| Nitric acid/Zeolite | Elevated temperatures | Can enhance para-selectivity | cardiff.ac.ukgoogle.com |

| N2O5 in CH2Cl2 | Low temperatures (e.g., -40 °C) | Can reduce the formation of meta-isomers in toluene nitration | icm.edu.pl |

Iodination Strategies for Aromatic Systems

The introduction of an iodine atom onto an aromatic ring can be accomplished through several methods, with the choice of method often depending on the electronic nature of the substrate.

Electrophilic iodination is a common method for introducing iodine into electron-rich aromatic systems. organic-chemistry.org However, for deactivated aromatic rings, such as those bearing electron-withdrawing groups like a nitro or trifluoromethyl group, this reaction can be challenging. researchgate.net Reagents for electrophilic iodination include molecular iodine in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). latech.eduorganic-chemistry.org The use of a strong acid catalyst can also facilitate the iodination of deactivated arenes. researchgate.net For instance, various methoxy- or methyl-substituted aromatic compounds have been regioselectively iodinated with N-iodosuccinimide and a catalytic amount of trifluoroacetic acid. organic-chemistry.org

Metal-catalyzed reactions provide an alternative route for the iodination of aromatic compounds, including those that are electron-deficient. Palladium-catalyzed C-H iodination has emerged as a powerful tool. organic-chemistry.org These reactions often employ a directing group to achieve high regioselectivity. For example, the cyano group can direct the palladium-catalyzed ortho-iodination of arylnitriles. organic-chemistry.org Other transition metals, such as copper, have also been used to catalyze iodination reactions. researchgate.net While not strictly a metal-catalyzed reaction, the Sandmeyer reaction provides an indirect method for introducing iodine, where an amino group is converted to a diazonium salt and then displaced by iodide, often in the presence of a copper(I) salt.

| Method | Reagent(s) | Substrate Suitability | Reference |

|---|---|---|---|

| Electrophilic Iodination | I2/Oxidizing Agent (e.g., HNO3, H2O2) | Generally for activated arenes | latech.edu |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) | Activated and some deactivated arenes, often with an acid catalyst | organic-chemistry.org |

| Metal-Catalyzed C-H Iodination | Iodine source (e.g., I2, NIS) and a transition metal catalyst (e.g., Pd, Cu) | Can be applied to a wide range of arenes, often with high regioselectivity | organic-chemistry.orgresearchgate.net |

Sequential and Convergent Synthetic Routes

Sequential and convergent strategies represent two primary approaches to constructing complex molecules. A sequential, or linear, synthesis involves the stepwise modification of a starting material, adding one functional group at a time. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined at a later stage. nih.gov

A plausible stepwise synthetic route for this compound can be designed based on the principles of electrophilic aromatic substitution (SEAr). wikipedia.orgmsu.edu The order in which the substituents are introduced is dictated by their directing effects and their influence on the reactivity of the aromatic ring.

A hypothetical synthetic pathway could commence with a commercially available substituted toluene, such as 1-methyl-3-(trifluoromethyl)benzene. The synthetic sequence would proceed as follows:

Nitration : The first step would be the nitration of the starting material. In 1-methyl-3-(trifluoromethyl)benzene, the methyl group (-CH3) is an activating, ortho, para-director, while the trifluoromethyl group (-CF3) is a deactivating, meta-director. The directing effects of both groups favor substitution at the C2, C4, and C6 positions relative to the methyl group. Due to steric hindrance at the C2 position (between the two existing substituents), nitration is likely to yield a mixture of isomers, primarily 4-nitro- and 6-nitro-2-methyl-1-(trifluoromethyl)benzene. The desired intermediate, 2-methyl-1-nitro-3-(trifluoromethyl)benzene, would need to be separated from this mixture. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comnih.govlibretexts.org

Iodination : The second step involves the introduction of the iodine atom onto the 2-methyl-1-nitro-3-(trifluoromethyl)benzene intermediate. The directing effects of the substituents on this intermediate are:

Methyl group (-CH3): ortho, para-directing (to C4, C6).

Nitro group (-NO2): meta-directing (to C5).

Trifluoromethyl group (-CF3): meta-directing (to C5).

The directing effects of the nitro and trifluoromethyl groups are in consensus, strongly favoring substitution at the C5 position. However, the aromatic ring is significantly deactivated by the presence of two strong electron-withdrawing groups (-NO2 and -CF3), making electrophilic substitution challenging. Direct iodination of deactivated aromatic rings often requires harsh conditions or specialized reagents. acs.org One effective method involves using an oxidizing agent, such as nitric acid or hydrogen peroxide, in combination with molecular iodine to generate a more potent electrophilic iodine species. libretexts.org

This stepwise approach is summarized in the table below.

| Step | Reaction | Typical Reagents | Key Consideration |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | Control of regioselectivity and separation of isomers. |

| 2 | Iodination | I₂, HNO₃ (oxidizing agent) | Overcoming the deactivation of the aromatic ring by electron-withdrawing groups. |

Modern synthetic chemistry emphasizes efficiency, which has led to the development of one-pot and cascade reactions. wikipedia.org A one-pot process involves multiple reaction steps being carried out in the same reaction vessel without the isolation of intermediates, which saves time, resources, and reduces waste. rsc.orgresearchgate.net Cascade reactions are a subset of one-pot reactions where subsequent transformations are triggered by the functionality formed in the previous step. wikipedia.org20.210.105nih.gov

While a specific one-pot or cascade reaction for the synthesis of this compound is not readily found in the literature, the principles can be applied to the synthesis of its analogues. For example, a recently developed one-pot method allows for the direct synthesis of various haloaromatics from nitroarenes. rsc.orgresearchgate.net This process involves the molybdenum-catalyzed reduction of a nitro group to an amine, followed by in-situ diazotization and a subsequent Sandmeyer-type halogenation. rsc.orgresearchgate.net Such a strategy could significantly streamline the synthesis of complex aromatic systems by reducing the number of separate purification steps. rsc.org

The design of a cascade reaction to form a polysubstituted benzene like the target compound in a single, orchestrated sequence of bond-forming events is a formidable challenge. rsc.org However, the benefits, including high atom economy and a reduction in waste, make it an attractive area of research. wikipedia.org20.210.105

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. raijmr.comunitar.org Key principles include the use of catalysts, maximizing atom economy, and employing safer solvents. primescholars.com

The application of catalysis and the principle of atom economy are central to developing more environmentally benign synthetic routes. rsc.orgresearchgate.net

Catalytic Approaches: Many classic aromatic substitution reactions rely on stoichiometric amounts of reagents or harsh catalysts. For instance, the nitration step uses concentrated sulfuric acid as a catalyst, which requires significant energy for recycling and can generate substantial waste. stackexchange.com Research into solid acid catalysts or milder catalytic systems aims to address these shortcomings. Similarly, for iodination, replacing stoichiometric activating agents with catalytic systems is a key goal in green chemistry. wiley-vch.de If a synthetic route involved the reduction of a nitro group, using catalytic hydrogenation with catalysts like Pt-V/C or Raney Co over a recyclable heterogeneous catalyst is a much greener alternative to stoichiometric reducing agents like iron in acidic media, which generate large amounts of iron oxide sludge. rsc.orgacs.orgresearchgate.netresearchgate.net

Atom Economy: Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com The calculation for the atom economy of the hypothetical nitration of 1-methyl-3-(trifluoromethyl)benzene is shown below.

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Reactant 1 | C₈H₈F₃ (1-methyl-3-(trifluoromethyl)benzene) | 161.13 |

| Reactant 2 | HNO₃ | 63.01 |

| Total Reactant Mass | 224.14 | |

| Desired Product | C₈H₇F₃NO₂ (nitrated product) | 206.13 |

| By-product | H₂O | 18.01 |

| Percent Atom Economy | (206.13 / 224.14) * 100% = 92.0% |

Solvents are a major contributor to the environmental impact of chemical processes. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. acs.org

For reactions like the hydrogenation of halogenated nitroaromatics, studies have investigated various solvents, including ethers like THF and 2-methyl-THF, as well as toluene and anisole, to optimize both reaction rates and substrate solubility. acs.org Solvent selection guides are increasingly used in industrial settings to help chemists choose more environmentally friendly options based on factors like toxicity, environmental persistence, and safety. rsc.org

The development of alternative reaction media is a key area of green chemistry research. These include:

Water : An ideal green solvent due to its non-toxicity and availability.

Supercritical Fluids : Such as CO₂, which can be used as a solvent and easily removed by depressurization.

Ionic Liquids : Salts that are liquid at low temperatures, which have negligible vapor pressure.

Solvent-Free Reactions : Conducting reactions in the absence of a solvent is the most environmentally benign approach, as it completely eliminates solvent-related waste. stackexchange.com

Applying these principles to the synthesis of this compound would involve exploring catalytic systems that operate in greener solvents or under solvent-free conditions, thereby minimizing the environmental footprint of the manufacturing process.

Reactivity and Mechanistic Studies of 5 Iodo 2 Methyl 1 Nitro 3 Trifluoromethyl Benzene

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in aryl iodides is the most reactive among aryl halides in transition-metal-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions compared to the analogous aryl bromides or chlorides. The order of reactivity for aryl halides is typically I > Br > OTf >> Cl > F. libretexts.orgmdpi.com

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgmdpi.com While specific studies detailing the Suzuki-Miyaura coupling of 5-iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene are not extensively documented, the expected reactivity can be inferred from general principles. Aryl iodides are excellent substrates for this reaction. frontiersin.org The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups on the ring, generally increases the rate of the oxidative addition step, which is often rate-determining. libretexts.org

A typical catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Aryl Iodide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | MW | 41-92 |

| Aryl Iodide | (Het)Aryl boronic acid | Na₂PdCl₄/sSPhos (20) | K₂CO₃ | H₂O/ACN | 37 | Good to Excellent |

Sonogashira Coupling and Related Alkyne Functionalization

The Sonogashira coupling reaction is a powerful method for forming C(sp²)–C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) salt co-catalyst in the presence of an amine base. organic-chemistry.org Aryl iodides are highly reactive substrates for this transformation, often allowing the reaction to proceed under mild conditions, including at room temperature. wikipedia.org

The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex that has been formed via oxidative addition of the aryl iodide. Reductive elimination from this complex yields the coupled aryl-alkyne product. rsc.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org Given the high reactivity of the C-I bond, this compound is expected to be an excellent substrate for this reaction, readily coupling with various terminal alkynes.

Table 2: Example Conditions for Sonogashira Coupling of Aryl Iodides

| Aryl Iodide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT |

| Aryl Iodides | Terminal Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | RT-100°C |

This table provides examples of Sonogashira coupling conditions for representative aryl iodides.

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. acs.org This reaction is of great importance in medicinal and materials chemistry. Aryl iodides are generally very reactive substrates in this process. acs.orgfigshare.com The reaction of this compound with primary or secondary amines would be expected to proceed efficiently in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. acs.org The reaction is generally tolerant of a wide variety of functional groups on both the aryl halide and the amine partner.

Table 3: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Pd Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Aryl Iodide | Primary/Secondary Amine | Pd(OAc)₂ or [Pd(allyl)Cl]₂ | Biaryl Phosphines (e.g., XPhos, RuPhos) | NaOt-Bu or K₃PO₄ | Toluene (B28343) or Dioxane |

| Aryl Bromide | Heterocyclic Amines | [Pd(allyl)Cl]₂ | t-BuXPhos | K₂CO₃ | Toluene |

This table outlines typical conditions for the Buchwald-Hartwig amination of aryl halides. acs.orgsemanticscholar.org

Other Transition-Metal-Catalyzed Cross-Couplings

Beyond the Suzuki and Sonogashira reactions, the aryl iodide moiety of this compound is amenable to other important cross-coupling reactions. These include:

Heck Coupling: The palladium-catalyzed reaction of the aryl iodide with an alkene to form a substituted alkene.

Stille Coupling: The palladium-catalyzed coupling with an organostannane reagent.

Negishi Coupling: The palladium- or nickel-catalyzed reaction with an organozinc reagent.

Carbonylative Couplings: Reactions such as the carbonylative Suzuki coupling can be employed, where carbon monoxide is inserted to form a ketone. Aryl iodides with electron-withdrawing groups are often more active in these reactions. researchgate.net

In all these cases, the high reactivity of the carbon-iodine bond makes this compound a promising substrate for constructing complex molecular architectures.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. Its strong electron-withdrawing character significantly influences the reactivity of the aromatic ring.

Reductions to Amino Derivatives

The reduction of an aromatic nitro group to an amine is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.org The resulting aniline (B41778) derivative, 5-iodo-2-methyl-3-(trifluoromethyl)aniline, would have significantly different electronic properties and reactivity compared to its nitro precursor.

Numerous methods exist for this transformation, with a key challenge being the chemoselective reduction of the nitro group without affecting the aryl iodide.

Catalytic Hydrogenation: This is a common method, but care must be taken to avoid hydrodehalogenation (loss of the iodine atom). Catalysts like Raney nickel are sometimes preferred over palladium on carbon (Pd/C) for halogenated substrates because they can be less prone to causing dehalogenation. commonorganicchemistry.com However, selective reductions using Pd/C with agents like hydrazine (B178648) hydrate (B1144303) have been reported for various halogenated nitroarenes. nih.gov Sulfided platinum catalysts have also been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov

Metal/Acid Reductions: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are highly effective and often show excellent chemoselectivity for the nitro group, leaving the aryl halide intact. commonorganicchemistry.comtandfonline.com Iron powder, in particular, is noted for its high tolerance of sensitive functional groups, including halides. organic-chemistry.orgresearchgate.net

Other Reagents: Tin(II) chloride (SnCl₂) is another mild reagent for this purpose. commonorganicchemistry.com More recently, methods using reagents like boron triiodide (BI₃), generated in situ from KBH₄ and I₂, have been developed. acs.org

Table 4: Common Reagents for Chemoselective Nitro Group Reduction

| Reagent System | Key Features |

|---|---|

| Fe / Acid (HCl, AcOH) | High chemoselectivity, tolerates halides, widely used. commonorganicchemistry.comorganic-chemistry.org |

| SnCl₂ / Acid | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| Catalytic Hydrogenation (e.g., Raney Ni, PtS/C) | Effective, but catalyst choice is crucial to avoid dehalogenation. commonorganicchemistry.comnih.gov |

Denitration Reactions

Denitration, the removal or replacement of a nitro group from an aromatic ring, is not a conventional synthetic transformation but can be achieved under specific conditions. For a highly electron-deficient ring like this compound, the C–NO2 bond is strong and its cleavage is challenging. However, several advanced chemical methods have been shown to effect denitration.

Recent progress in cross-coupling chemistry has demonstrated that nitroarenes can serve as electrophilic partners, undergoing "denitrative" coupling reactions. acs.orgresearchgate.net These transformations, typically catalyzed by transition metals like palladium or rhodium, involve the oxidative addition of the catalyst into the Ar–NO2 bond, enabling the replacement of the nitro group with other functionalities such as aryl, alkoxy, or sulfide (B99878) groups. acs.orgresearchgate.net While these methods have primarily been applied to nitroarenes with electron-withdrawing substituents, their applicability to a polysubstituted system like the title compound would depend on catalyst efficacy and potential interference from other functional groups. researchgate.net

Alternative pathways for denitration include radical-mediated processes. For instance, sulfate (B86663) radical-based advanced oxidation processes have been observed to cause both denitration and renitration on nitrobenzene, suggesting that under highly reactive radical conditions, the C–NO2 bond can be cleaved. epa.gov In some specific cases, such as in certain gas-phase reactions or with highly activated heterocyclic compounds, direct nucleophilic displacement of a nitro group has also been reported. semanticscholar.org

Reactions Involving the Nitro Group as a Key Intermediate in Synthesis

The most significant and widely utilized reaction of the nitro group in aromatic compounds is its reduction to a primary amine (-NH2). This transformation is a cornerstone of synthetic chemistry as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho/para-directing amino group, fundamentally altering the reactivity of the aromatic ring. msu.edu

The reduction of the nitro group on this compound would yield 5-Iodo-2-methyl-3-(trifluoromethyl)aniline. This reaction can be accomplished with high efficiency using a variety of reducing agents. msu.edulibretexts.org The resulting aniline is a versatile synthetic intermediate. For example, it can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. This intermediate is highly valuable as the diazonium group can be replaced by a wide array of substituents through reactions like the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or the Schiemann reaction (to introduce -F). quora.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Catalyst (Pd, Pt, or Ni) | Pressurized H₂ gas, solvent (e.g., ethanol, ethyl acetate) | Catalytic hydrogenation; generally clean and high-yielding. May also reduce other functional groups. |

| Fe / HCl or CH₃COOH | Acidic aqueous solution, often heated | Classic, cost-effective method. |

| Sn / HCl | Concentrated HCl, often heated | Effective but can be harsh; tin salts may complicate workup. quora.com |

| SnCl₂ / HCl | Acidic aqueous solution | A milder alternative to Sn/HCl. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | Useful for sensitive substrates. |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its exceptional stability and is generally unreactive under many common reaction conditions due to the high strength of the carbon-fluorine bonds. rsc.org

Nucleophilic Attack on the CF3 Group

Direct nucleophilic attack on the carbon atom of an aromatic trifluoromethyl group is exceptionally difficult. The three highly electronegative fluorine atoms create a strong inductive pull, making the carbon atom electrophilic, but they also shield it from attack. Furthermore, there is no viable leaving group for a standard substitution reaction. Reactions of aromatic trifluoromethyl compounds with nucleophiles are rare and typically require highly activated systems, such as specific heterocyclic rings, or harsh reaction conditions. acs.orgacs.org Under extreme conditions (e.g., high temperature and pressure with strong base), hydrolysis of the -CF3 group to a carboxylic acid (-COOH) can sometimes be forced, but this is not a general or synthetically useful transformation.

C-F Bond Activation Studies

While the C-F bond is the strongest single bond in organic chemistry, recent research has focused on its selective activation, particularly within the trifluoromethyl group. rsc.org This modern area of catalysis allows for the conversion of readily available trifluoromethylarenes into other valuable fluorinated compounds. acs.org The primary goal is often the selective cleavage of a single C-F bond to achieve mono-defluorination (ArCF3 → ArCF2H) or defluoro-functionalization (ArCF3 → ArCF2R). rsc.orgacs.org

These transformations are not possible with classical reagents and rely on advanced catalytic systems:

Transition-Metal Catalysis: Combinations of palladium and copper catalysts have been developed for the selective reduction of ArCF3 to ArCF2H. rsc.org

Photoredox Catalysis: Merging visible-light photoredox catalysis with Lewis acid activation has enabled the selective single C(sp3)–F functionalization of trifluoromethylarenes. acs.orgresearchgate.net

Electrochemical Methods: Electrochemical trihydrodefluorination (e-THDF) uses in situ generated silyl (B83357) cations to mediate fluoride (B91410) abstraction and break the C-F bond under mild conditions. rsc.org

These methods represent a frontier in fluorine chemistry and provide a potential, albeit highly specialized, pathway for modifying the -CF3 group in this compound. rsc.orgrsc.org

Table 2: Examples of Catalytic Systems for C-F Bond Activation in Trifluoromethylarenes

| Method | Catalyst/Reagent System | Transformation | Reference |

|---|---|---|---|

| Photoredox/Lewis Acid | Visible light photocatalyst + B(C₆F₅)₃ | ArCF₃ → ArCF₂-R | acs.org |

| Transition Metal Catalysis | Pd(OAc)₂ / Cu(OAc)₂ with silane (B1218182) reductant | ArCF₃ → ArCF₂H | rsc.org |

| Electrochemical | Silylating agent (e.g., TMSCl) under electrolysis | ArCF₃ → ArCH₃ | rsc.org |

Electrophilic Aromatic Substitution on this compound

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.org The feasibility and rate of these reactions are highly dependent on the electronic nature of the substituents already present on the ring. libretexts.org

The aromatic ring of this compound is exceptionally deactivated towards electrophilic attack. This is due to the cumulative electron-withdrawing effects of three substituents:

-NO2 (nitro group): Strongly deactivating. csbsju.edu

-CF3 (trifluoromethyl group): Strongly deactivating.

-I (iodo group): Deactivating via induction. csbsju.edu

While the -CH3 (methyl group) is an activating group, its modest electron-donating effect is overwhelmingly negated by the powerful deactivating influence of the other three groups. csbsju.edu As a result, the benzene (B151609) ring is extremely electron-poor (nucleophilic) and is highly unlikely to react with electrophiles even under harsh conditions (e.g., forcing nitration or Friedel-Crafts reactions). stmarys-ca.edu Any attempt to perform an EAS reaction on this substrate would likely fail or require extreme conditions that could degrade the molecule.

Nucleophilic Aromatic Substitution on this compound

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

A critical requirement for this mechanism is that the electron-withdrawing groups must be positioned ortho or para to the leaving group. libretexts.orglibretexts.org This specific orientation allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing it. libretexts.org

In the structure of this compound, the potential leaving group is the iodine atom at the C5 position. The key electron-withdrawing "activating" groups are the nitro group at C1 and the trifluoromethyl group at C3.

The relationship between the leaving group (-I at C5) and the nitro group (-NO2 at C1) is meta .

The relationship between the leaving group (-I at C5) and the trifluoromethyl group (-CF3 at C3) is also meta .

Because both strong electron-withdrawing groups are meta to the iodine atom, they cannot provide resonance stabilization to the Meisenheimer complex that would form upon nucleophilic attack at C5. libretexts.org While they do exert a deactivating inductive effect, this is much less significant than resonance stabilization. Consequently, this compound is expected to be unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.

Regioselectivity and Stereoelectronic Effects in Reactions of this compound

The reactivity of "this compound" is intricately governed by the interplay of the electronic and steric effects of its substituents. The benzene ring is adorned with a diverse array of functional groups: a weakly activating methyl group, a deactivating iodo group, and two strongly deactivating groups, nitro and trifluoromethyl. This complex substitution pattern leads to a nuanced regioselectivity in aromatic substitution reactions, which can be understood by analyzing the directing effects of each substituent.

In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the ability of the substituents to stabilize the positively charged intermediate, known as the arenium ion or sigma complex. Activating groups donate electron density to the ring, stabilizing the intermediate and directing incoming electrophiles to the ortho and para positions. Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and directing electrophiles to the meta position.

The directing effects of the substituents in "this compound" are as follows:

Methyl (-CH₃): A weakly activating group that directs incoming electrophiles to the ortho and para positions relative to itself.

Iodo (-I): A weakly deactivating group that also directs ortho and para. Halogens are a unique case where their inductive electron-withdrawing effect deactivates the ring, but their ability to donate a lone pair of electrons through resonance stabilizes the ortho and para intermediates.

Nitro (-NO₂): A strongly deactivating group that directs incoming electrophiles to the meta position.

Trifluoromethyl (-CF₃): A strongly deactivating group that also directs meta.

The positions on the benzene ring available for substitution are C4 and C6. The directing effects of the substituents on these positions are summarized in the table below.

| Position | Directing Effect of -CH₃ (at C2) | Directing Effect of -NO₂ (at C1) | Directing Effect of -CF₃ (at C3) | Directing Effect of -I (at C5) | Overall Predicted Favorability for EAS |

|---|---|---|---|---|---|

| C4 | Para (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Ortho (Deactivating) | Favorable |

| C6 | Ortho (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Para (Deactivating) | Less Favorable |

Based on this analysis, electrophilic attack is most likely to occur at the C4 position . This position is para to the activating methyl group and meta to the deactivating nitro group, representing a synergistic effect where the directing influences of these two groups are aligned. Although C4 is ortho to the deactivating trifluoromethyl and iodo groups, the powerful activating effect of the para-methyl group is generally the dominant factor in directing the substitution.

Attack at the C6 position is less favored. While it is ortho to the activating methyl group, it is also ortho to the strongly deactivating nitro group and para to the deactivating iodo group. Furthermore, the C6 position is sterically hindered by the adjacent methyl and iodo groups, which would disfavor the approach of an electrophile.

In the context of nucleophilic aromatic substitution (SNAr), the reaction is favored by the presence of strong electron-withdrawing groups ortho and para to a good leaving group. In "this compound," the iodo group is a potential leaving group. The ring is highly activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups.

The table below analyzes the activation for nucleophilic attack at the carbon bearing the iodo group (C5).

| Position of Electron-Withdrawing Group | Relationship to the Iodo Group (at C5) | Effect on SNAr |

|---|---|---|

| -NO₂ (at C1) | Para | Strongly Activating |

| -CF₃ (at C3) | Ortho | Strongly Activating |

The nitro group is para to the iodine, and the trifluoromethyl group is ortho. Both of these powerful electron-withdrawing groups can effectively stabilize the negative charge of the Meisenheimer complex formed during nucleophilic attack at C5. Therefore, "this compound" is expected to be highly reactive towards nucleophilic aromatic substitution, with the iodine atom being displaced by a nucleophile.

Computational and Theoretical Investigations of 5 Iodo 2 Methyl 1 Nitro 3 Trifluoromethyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry, energy, and electronic properties of a molecule. For a polysubstituted aromatic compound such as 5-iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene, these methods can elucidate the complex interplay between the different functional groups attached to the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is particularly effective for analyzing how the various substituents on the benzene ring—iodo, methyl, nitro, and trifluoromethyl—collectively influence the molecule's properties and reactivity.

The benzene ring in this compound is heavily substituted with both electron-donating and electron-withdrawing groups.

Electron-Withdrawing Groups (EWGs): The nitro (NO₂) and trifluoromethyl (CF₃) groups are potent EWGs. chemistryviews.orgmdpi.com They decrease the electron density of the aromatic ring, making the compound less susceptible to electrophilic substitution compared to benzene. youtube.comresearchgate.net The strong inductive effect of these groups significantly impacts the distribution of electrostatic potential on the molecular surface.

Electron-Donating Group (EDG): The methyl (CH₃) group is a weak electron-donating group.

Iodine Atom: The iodine atom exhibits a dual role; it is deactivating due to its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions due to resonance effects.

DFT calculations can quantify these electronic effects by computing atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps. The MEP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for predicting sites of nucleophilic and electrophilic attack. For instance, the region around the oxygen atoms of the nitro group would be highly negative, while a positive region, known as a σ-hole, would be present on the iodine atom along the C-I bond axis. nih.govrsc.org

The combined influence of these substituents makes the aromatic ring electron-deficient, which in turn affects its reactivity. For example, the presence of strong EWGs like NO₂ and CF₃ enhances the potential for the iodine atom to participate in halogen bonding. chemistryviews.org

Ab initio quantum chemistry methods are based on first principles, without the use of experimental parameters. rsc.org These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a rigorous way to calculate molecular properties. nih.govrsc.org While computationally more demanding than DFT, they are valuable for obtaining accurate predictions of geometries, vibrational frequencies, and interaction energies. rsc.orgnih.govsemanticscholar.org

For this compound, ab initio calculations could be employed to:

Optimize Molecular Geometry: Determine precise bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be used to identify the molecule and confirm its structure.

Determine Thermodynamic Properties: Calculate heats of formation and reaction energies, providing insight into the molecule's stability.

These high-level calculations serve as a benchmark for validating results from more computationally efficient methods like DFT.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comlibretexts.org

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.comlibretexts.org

LUMO: The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons (electrophilicity). youtube.comlibretexts.org

For this compound, the presence of the strong electron-withdrawing nitro and trifluoromethyl groups is expected to significantly lower the energy of both the HOMO and LUMO compared to benzene or toluene (B28343). taylorandfrancis.com A lower LUMO energy indicates a stronger electrophilic character. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher kinetic stability and lower chemical reactivity. taylorandfrancis.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons; indicates its electrophilic character. researchgate.net |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are crucial for determining the properties of a substance in the solid state and in solution.

The substituents on the benzene ring are not static; they can rotate around the single bond connecting them to the ring. However, this rotation is often hindered by steric and electronic effects, leading to a rotational energy barrier. In this compound, the proximity of the bulky methyl, nitro, and trifluoromethyl groups likely results in significant steric hindrance.

Computational methods can map the potential energy surface as a function of the dihedral angle of rotation for each substituent. The energy difference between the most stable (ground state) and least stable (transition state) conformation defines the rotational barrier. mdpi.com

Nitro Group: The rotation of the nitro group out of the plane of the benzene ring can disrupt π-conjugation, leading to an electronic penalty and a noticeable rotational barrier.

Trifluoromethyl Group: While there is no π-conjugation, steric clashes between the fluorine atoms and the adjacent methyl and nitro groups would create a significant barrier to rotation.

Methyl Group: The barrier for methyl group rotation is typically low but would be influenced by interactions with the adjacent bulky nitro and iodine groups.

Studies on similarly crowded systems have shown that rotational barriers for aryl groups can range from a few kcal/mol to over 20 kcal/mol, depending on the size and nature of the adjacent groups. acs.orgacs.orgmdpi.com

| Rotating Group | Interacting Neighboring Groups | Expected Barrier Height | Primary Contribution |

|---|---|---|---|

| -NO₂ | -CH₃ and -CF₃ | Moderate to High | Steric hindrance and loss of π-conjugation. |

| -CF₃ | -NO₂ and Iodine | High | Significant steric hindrance. |

| -CH₃ | -NO₂ and Iodine | Moderate | Steric hindrance. |

Weak non-covalent interactions are critical in governing the self-assembly of molecules in the solid state, influencing crystal packing and physical properties. iucr.orgwikipedia.org

Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. rsc.orgwikipedia.orgumt.edu The iodine atom in this compound is an excellent candidate for forming strong halogen bonds. The electron-withdrawing nitro and trifluoromethyl groups pull electron density from the aromatic ring, creating a region of positive electrostatic potential (a σ-hole) on the iodine atom opposite the C–I covalent bond. nih.govacs.org This positive σ-hole can then interact attractively with a Lewis base, such as the oxygen or nitrogen atom of a neighboring molecule. chemistryviews.orgnih.gov The strength of this interaction generally follows the trend I > Br > Cl > F. nih.govmdpi.com

Computational analysis can identify and quantify these interactions, predicting intermolecular geometries and calculating their binding energies, which are essential for understanding the supramolecular chemistry of the compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using methods derived from quantum mechanics, is instrumental in mapping the energetic landscapes of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed step-by-step mechanism can be constructed.

The transition state is a critical, high-energy configuration along the reaction coordinate that represents the energetic barrier that must be overcome for a reaction to proceed. Identifying and characterizing the geometry and energy of transition states is a primary goal of computational reaction modeling. For reactions involving this compound, such as nucleophilic aromatic substitution or transformations of the nitro group, computational methods like Density Functional Theory (DFT) can be employed. These calculations allow for the precise location of transition state structures, and frequency calculations are used to confirm their nature by identifying a single imaginary frequency corresponding to the motion along the reaction path. This analysis provides quantitative data on activation energies, which are crucial for understanding reaction kinetics.

The array of substituents on the benzene ring—iodo, methyl, nitro, and trifluoromethyl groups—exert competing electronic and steric effects, making the prediction of reaction regioselectivity a non-trivial challenge. Computational models are adept at predicting the most likely sites for chemical attack. For instance, in electrophilic aromatic substitution, the regioselectivity is governed by the ability of the substituted ring to stabilize the intermediate carbocation (the arenium ion).

Modern approaches combine quantum mechanical calculations with machine learning to enhance predictive accuracy. rsc.orgrsc.org Models like RegioML utilize computed atomic charges to predict the outcomes of reactions such as halogenation with high precision. rsc.orgchemrxiv.orgresearchgate.net For a molecule like this compound, these models would calculate properties like proton affinities or atomic charges for each available position on the ring to determine the most probable site for electrophilic attack. chemrxiv.org Physics-based models can generate synthetic data for training machine learning algorithms, which is particularly useful when extensive experimental data is scarce. rsc.orgchemrxiv.org

Molecular Dynamics Simulations and Solvent Effects on Reactivity

While quantum mechanical calculations are excellent for describing the electronic details of a reaction, they often model molecules in the gas phase. In reality, most reactions occur in a solvent, which can have a profound impact on reactivity. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govscispace.com

By simulating the explicit interactions between the solute (this compound) and a large number of solvent molecules, MD can provide insights into solvation shells, diffusion rates, and the orientation of reactants. pitt.edu These simulations help to understand how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting reaction rates and equilibria. For instance, a polar solvent would be expected to stabilize charged intermediates, potentially lowering the activation energy of a reaction that proceeds through such a species. Reactive MD simulations can even model the chemical reactions themselves within the solvent environment, capturing the dynamic interplay between the solute and its surroundings. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish mathematical relationships between the chemical structure of a series of compounds and their reactivity. These models use descriptors derived from the molecular structure to predict properties like reaction rates or equilibrium constants.

The Hammett equation is a cornerstone of physical organic chemistry, providing a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The equation relates the rate or equilibrium constant of a reaction to two parameters: the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect (both inductive/field and resonance) of a substituent and is independent of the reaction itself.

Interactive Table: Hammett Substituent Constants (σ)

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Field/Inductive Effect (F) | Resonance Effect (R) |

| -I (Iodo) | 0.35 | 0.18 | 0.42 | -0.24 |

| -CH₃ (Methyl) | -0.07 | -0.17 | -0.04 | -0.13 |

| -NO₂ (Nitro) | 0.71 | 0.78 | 0.65 | 0.13 |

| -CF₃ (Trifluoromethyl) | 0.43 | 0.54 | 0.38 | 0.16 |

| Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. pitt.edu |

These parameters show that the nitro and trifluoromethyl groups are strongly electron-withdrawing, primarily through their field/inductive effects, while the iodo group is moderately withdrawing. The methyl group, in contrast, is weakly electron-donating. Taft parameters further separate these influences into distinct inductive (σ_I) and resonance (σ_R) components.

The Hammett equation, in its linear free-energy relationship form (log(k/k₀) = ρσ), provides a direct correlation between the electronic properties of the substituents and the reaction rate (k) relative to a reference compound (k₀). science.gov A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, which is typical for reactions involving the formation of a positive charge.

For reactions involving this compound, a Hammett-type analysis would be invaluable. For example, in a nucleophilic aromatic substitution reaction, the strong combined electron-withdrawing effect of the -NO₂ and -CF₃ groups would be expected to significantly increase the reaction rate, leading to a large, positive ρ value. researchgate.net By correlating experimental kinetic data with the sum of the substituent constants, a QSRR model can be developed to predict the reactivity of this and related compounds. chemrxiv.orgacs.orgnih.gov

Advanced Spectroscopic Characterization Techniques and Their Insights into 5 Iodo 2 Methyl 1 Nitro 3 Trifluoromethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 5-iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene in solution. The highly substituted and electronically complex nature of the benzene (B151609) ring requires a suite of advanced NMR experiments to unambiguously assign all proton and carbon signals and to understand the through-bond and through-space connectivities.

Two-dimensional (2D) NMR experiments are critical for deciphering the complex spin systems present in the molecule. rsc.org By spreading the NMR information across two frequency dimensions, these techniques resolve overlapping signals and reveal correlations between different nuclei.

Correlation Spectroscopy (COSY): A homonuclear COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, the primary use would be to confirm the coupling between the two aromatic protons (H-4 and H-6). A cross-peak connecting these two signals would definitively establish their neighborly relationship on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct, one-bond correlations between protons and a heteronucleus, typically ¹³C. rsc.org An HSQC spectrum would show cross-peaks connecting the aromatic protons (H-4, H-6) and the methyl protons to their directly attached carbon atoms (C-4, C-6, and the methyl carbon), providing unambiguous assignment of these specific carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping longer-range (typically 2-3 bond) heteronuclear couplings (¹H-¹³C). This technique is essential for assigning the quaternary (non-protonated) carbons. For instance, the methyl protons would show HMBC correlations to the adjacent aromatic carbons C-2 and C-3, as well as to C-1. The aromatic proton H-4 would show correlations to C-2, C-5, and C-6, while H-6 would correlate to C-1, C-4, and C-5. These correlations would allow for the complete and unequivocal assignment of the entire carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between nuclei that are in close spatial proximity, regardless of their bonding connectivity. A NOESY spectrum would be particularly insightful for confirming the substitution pattern. For example, a cross-peak between the methyl protons (on C-2) and the aromatic proton at the H-6 position would provide strong evidence for their spatial closeness, which is consistent with the proposed structure.

The expected correlations from these 2D NMR experiments provide a powerful and definitive method for the complete structural elucidation of the molecule in solution.

Heteronuclear NMR provides direct insight into the electronic environment of specific atoms within the molecule, influenced by the inductive and resonance effects of the various substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The electron-withdrawing effects of the nitro, iodo, and trifluoromethyl groups, and the electron-donating effect of the methyl group, result in a wide dispersion of chemical shifts. The carbon attached to the trifluoromethyl group (C-3) and the trifluoromethyl carbon itself will appear as quartets due to ¹³C-¹⁹F coupling. nih.gov The carbon attached to the iodine (C-5) is expected to have a low chemical shift due to the heavy atom effect. Based on data from similar substituted benzenes, a predicted ¹³C NMR data table is presented below. nih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 | ~150 | s | - |

| C-2 | ~135 | s | - |

| C-3 | ~132 | q | 2JCF ≈ 35 Hz |

| C-4 | ~130 | d | - |

| C-5 | ~95 | s | - |

| C-6 | ~140 | d | - |

| -CH3 | ~20 | q | - |

| -CF3 | ~123 | q | 1JCF ≈ 273 Hz |

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group. The chemical shift of the -CF₃ group is sensitive to the electronic environment of the aromatic ring. rsc.org For trifluoromethyl groups on a benzene ring adjacent to a nitro group, chemical shifts are typically observed in the range of -60 to -65 ppm relative to CFCl₃. nih.govbeilstein-journals.org For this compound, the -CF₃ signal is expected to be a singlet, as there are no nearby protons or other fluorine atoms to couple with, providing a clean diagnostic peak for the presence of this group. researchgate.net

¹⁵N NMR Spectroscopy: Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N isotope, its direct detection can be challenging but provides valuable information. ox.ac.uk The chemical shift of the nitro group is highly indicative of the electronic density at the nitrogen atom. In nitroaromatic compounds, the ¹⁵N chemical shift of the -NO₂ group typically appears significantly downfield, often in the range of -10 to +20 ppm relative to nitromethane. This downfield shift reflects the deshielded nature of the nitrogen atom due to the strong electron-withdrawing character of the attached oxygen atoms.

Variable temperature (VT) NMR is a powerful technique for studying dynamic processes that occur on the NMR timescale, such as hindered rotation around single bonds. youtube.comresearchgate.net In this compound, the bulky iodine and trifluoromethyl groups flanking the nitro group may cause significant steric hindrance. This hindrance can restrict the free rotation of the C-N bond connecting the nitro group to the benzene ring.

At low temperatures, this rotation may become slow enough to be observed on the NMR timescale. researchgate.net This could potentially lead to the broadening of signals for the nearby aromatic protons (H-4, H-6) and carbons (C-1, C-2, C-6). If the rotation were to be frozen out completely, two distinct conformers might be observable, leading to a doubling of certain signals. By acquiring spectra at various temperatures and analyzing the changes in line shape, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the steric constraints within the molecule. youtube.com

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An SC-XRD analysis of this compound would provide exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Beyond the molecular structure, SC-XRD reveals how molecules pack in the crystal lattice, which is governed by intermolecular interactions. For this compound, several key interactions would be anticipated:

Halogen Bonding: The iodine atom is a potent halogen bond donor. It can engage in attractive interactions with electron-rich atoms, such as the oxygen atoms of the nitro group on a neighboring molecule (I···O interactions). researchgate.net

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the nitro and trifluoromethyl substituents, could promote offset face-to-face or edge-to-face π-π stacking interactions with adjacent rings. nist.gov

Analysis of the crystal structure would quantify the distances and geometries of these non-covalent interactions, providing a fundamental understanding of the forces that dictate the solid-state architecture of the material. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns upon ionization.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The subsequent fragmentation would likely be dominated by the cleavage of the weakest bonds and the loss of stable neutral fragments. Predicted fragmentation pathways include:

Loss of the nitro group: Cleavage of the C-N bond to lose ·NO₂ (46 Da), resulting in a fragment ion [M - NO₂]⁺.

Loss of iodine: Cleavage of the C-I bond to lose an iodine radical (·I, 127 Da), yielding a [M - I]⁺ fragment. This is often a very favorable fragmentation pathway for iodoaromatics. acs.org

Loss of a methyl radical: Loss of ·CH₃ (15 Da) from the molecular ion.

The relative abundances of these fragment ions provide clues about the stability of the resulting cations and the relative strengths of the chemical bonds.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For a compound with the formula C₈H₅F₃INO₂, HRMS is essential for confirming its identity, as it can distinguish this formula from other combinations of atoms that might have the same nominal mass.

| Formula | Calculated Exact Mass (Monoisotopic) | Technique |

|---|---|---|

| C8H5F3INO2 | 330.9368 | ESI/APCI |

The experimental measurement of the molecular ion's mass via HRMS and its comparison to the calculated exact mass provides the ultimate confirmation of the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment for this compound (molecular weight: 331.03 g/mol ), the molecular ion (M+) or a protonated molecule ([M+H]+) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of these fragments provides a detailed map of the molecule's connectivity.

The fragmentation of nitroaromatic compounds is well-documented and typically involves characteristic losses of the nitro group and other substituents. nih.gov For this compound, the fragmentation cascade is expected to be initiated by the cleavage of the weakest bonds and the elimination of stable neutral molecules.

Key expected fragmentation pathways include:

Loss of the Nitro Group: A primary fragmentation pathway for nitroaromatics is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂). This results in a significant fragment ion.

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to release an iodine radical (•I), resulting in another major fragment.

Loss of Methyl and Trifluoromethyl Groups: Cleavage of the methyl (•CH₃) or trifluoromethyl (•CF₃) radicals from the aromatic ring can also occur.

Sequential Losses: Subsequent fragmentation of the primary product ions can lead to a cascade of smaller ions, for instance, the loss of carbon monoxide (CO) from resulting ring structures.

These fragmentation patterns allow for the confirmation of the substituent arrangement on the benzene ring.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

|---|---|---|---|

| 331 | •NO₂ | 285 | 4-Iodo-2-methyl-6-(trifluoromethyl)phenyl cation |

| 331 | •I | 204 | 2-Methyl-6-nitro-4-(trifluoromethyl)phenyl cation |

| 331 | •OH | 314 | Resulting from rearrangement of the nitro group |

| 285 | •CF₃ | 216 | 4-Iodo-2-methylphenyl cation |

This table is based on established fragmentation patterns for nitroaromatic compounds and represents predicted pathways.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.netthermofisher.com These methods are exceptionally useful for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. gammadata.se For this compound, FT-IR and Raman spectra would provide definitive evidence for its key structural features. researchgate.netscirp.org

Nitro (NO₂) Group: The nitro group exhibits strong and characteristic absorption bands. The asymmetric stretching vibration (νas(NO₂)) typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration (νs(NO₂)) is found between 1335 and 1370 cm⁻¹. esisresearch.orgresearchgate.net

Trifluoromethyl (CF₃) Group: The C-F bonds in the trifluoromethyl group give rise to very strong absorption bands, typically in the 1100-1350 cm⁻¹ range.